molecular formula C14H24Cl2N2 B13633412 (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13633412
M. Wt: 291.3 g/mol
InChI Key: ONRLVDULDMZWAD-UTLKBRERSA-N
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Description

(3S)-1-[(2,4,5-Trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine-based compound of high interest in neurological and psychiatric disorder research. Its structural features, including the stereospecific (S)-configuration at the 3-position and the 2,4,5-trimethylbenzyl group on the ring nitrogen, classify it within a class of compounds investigated as orexin receptor agonists . The orexin system, comprising Orexin A and Orexin B peptides and their G-protein coupled receptors (OX1R and OX2R), is a central regulator of sleep-wake cycles, arousal, energy homeostasis, and feeding behavior . Agonists of these receptors are being explored for their potential in treating conditions such as narcolepsy, idiopathic hypersomnia, and excessive daytime sleepiness . This dihydrochloride salt form offers enhanced solubility and stability for in vitro and in vivo experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-10-6-12(3)13(7-11(10)2)8-16-5-4-14(15)9-16;;/h6-7,14H,4-5,8-9,15H2,1-3H3;2*1H/t14-;;/m0../s1

InChI Key

ONRLVDULDMZWAD-UTLKBRERSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)CN2CC[C@@H](C2)N)C.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1C)CN2CCC(C2)N)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with (3S)-3-aminopyrrolidine or its protected derivatives. The key intermediate is the pyrrolidine ring bearing an amino group at the 3-position, which is then alkylated with a 2,4,5-trimethylbenzyl moiety.

Protection of the Amino Group

To control reactivity and achieve selective substitution, the amino group on the pyrrolidine ring is often protected using tert-butyloxycarbonyl (Boc) protection:

Step Reagents Conditions Yield Notes
Boc Protection of (3S)-3-aminopyrrolidine dihydrochloride Boc2O, Na2CO3 Methanol, 0 °C, 3 h 78% Formation of Boc-protected amine as a colorless oil; removal of double-protected byproducts by extraction; confirmed by 1H-NMR and ES-MS

This step ensures selective alkylation on the nitrogen of the pyrrolidine ring without side reactions on the free amine.

Alkylation with 2,4,5-Trimethylbenzyl Group

The key alkylation step involves nucleophilic substitution where the pyrrolidine nitrogen attacks the benzyl halide or equivalent electrophile bearing the 2,4,5-trimethylphenyl group:

Step Reagents Conditions Yield Notes
Alkylation of (3S)-3-aminopyrrolidine (protected or free base) 2,4,5-trimethylbenzyl chloride or bromide, K2CO3 or triethylamine DMF or ethanol, 75-90 °C, 1.5-6 h 70-78% Reaction monitored by TLC; workup includes filtration, washing with ethanol and diisopropyl ether; purification by chromatography or recrystallization

For example, stirring (3S)-3-aminopyrrolidine dihydrochloride with triethylamine in ethanol/DMF at 90 °C for 1.5 hours followed by reflux and filtration yields the alkylated product in good yield.

Salt Formation (Dihydrochloride)

The final step involves conversion of the free base amine to the dihydrochloride salt for improved stability and solubility:

Step Reagents Conditions Yield Notes
Formation of dihydrochloride salt HCl gas or HCl in solvent (ethanol/dioxane) Room temperature, stirring Quantitative Salt formation confirmed by melting point, elemental analysis, and solubility tests

This step is critical for pharmaceutical formulations and ensures consistent physicochemical properties.

Experimental Data Summary

Parameter Value Method/Source
Yield of Boc protection 78% Experimental procedure in methanol at 0 °C
Yield of alkylation 70-78% Reaction in DMF or ethanol with K2CO3 or triethylamine at 75-90 °C
Purification Filtration, washing, flash chromatography Standard organic workup procedures
Solubility Very soluble in water (9-15 mg/mL) Calculated and experimental data
Stereochemical integrity Maintained (3S) Chiral starting material and mild conditions prevent racemization

Notes on Reaction Conditions and Optimization

  • Solvent Choice: DMF and ethanol are preferred solvents for alkylation due to their polar aprotic and protic nature facilitating nucleophilic substitution.
  • Base Selection: Triethylamine and potassium carbonate are commonly used bases to neutralize the hydrochloride salt and promote nucleophilicity.
  • Temperature Control: Elevated temperatures (75-90 °C) accelerate reaction rates but must be balanced to avoid side reactions or racemization.
  • Purification: Combination of filtration, washing with ethanol and diisopropyl ether, and flash chromatography ensures high purity.
  • Protection Strategy: Boc protection is reversible and mild, allowing selective functional group manipulation without degradation.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights : The target compound’s stereochemistry (3S configuration) may influence receptor binding in pharmacological applications, akin to chiral pyrazine derivatives .
  • Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from analogs.

Biological Activity

(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H24Cl2N2C_{14}H_{24}Cl_2N_2 and a molecular weight of 291.3 g/mol. Its structure features a pyrrolidine ring substituted with a trimethylphenyl group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC14H24Cl2N2C_{14}H_{24}Cl_2N_2
Molecular Weight291.3 g/mol
IUPAC Name(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine; dihydrochloride

Synthesis

The synthesis of (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of a pyrrolidine derivative with a trimethylphenylmethyl halide. The process utilizes bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures. This method allows for efficient production and purification through recrystallization or chromatography.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can lead to various pharmacological effects such as:

  • Enzyme inhibition : Potential inhibition of specific enzymes that play roles in inflammatory pathways.
  • Receptor binding : Interaction with neurotransmitter receptors may influence neurological functions.

Case Studies and Experimental Data

  • Cytokine Inhibition : Research indicates that compounds similar to (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride may act as cytokine inhibitors. For instance, related compounds have shown efficacy in reducing interleukin release in monocyte cultures stimulated by bacterial products .
  • Therapeutic Applications : In various animal models, compounds with similar structures have demonstrated anti-inflammatory effects by modulating the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antiproliferative Activity : Studies on structurally related compounds have revealed significant antiproliferative effects against various cancer cell lines, indicating that (3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride may also possess anticancer properties through mechanisms involving tubulin inhibition and apoptosis induction .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the 2,4,5-trimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z corresponding to the molecular formula (C15_{15}H25_{25}N2_2·2HCl).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% by area) .

What experimental designs are recommended for studying its enantioselective interactions with biological targets?

Q. Advanced

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Compare retention times with standards to confirm the (3S) configuration.
  • Binding Assays : Radioligand displacement assays (e.g., using 3^3H-labeled ligands) quantify affinity for receptors like GPCRs or ion channels.
  • Molecular Dynamics Simulations : Predict binding modes of the (3S)-enantiomer to targets like dopamine or serotonin receptors, followed by site-directed mutagenesis to validate critical interactions .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal Assays : Combine functional assays (e.g., cAMP accumulation for GPCR activity) with binding assays to distinguish agonist vs. antagonist effects.
  • Enantiomeric Purity Verification : Re-analyze batches with conflicting results using chiral HPLC to rule out contamination by the (3R)-enantiomer.
  • Meta-Analysis : Compare studies under standardized conditions (e.g., pH, temperature, cell lines) to identify protocol-dependent variability .

What computational tools are effective in predicting its pharmacokinetic properties?

Q. Advanced

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., logP, polar surface area) with absorption and blood-brain barrier penetration.
  • CYP450 Inhibition Screening : In silico docking into cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolic stability and drug-drug interaction risks.
  • Physiologically Based Pharmacokinetic (PBPK) Models : Simulate tissue distribution and clearance using parameters like volume of distribution (Vd) and half-life (t1/2_{1/2}) .

How can researchers optimize reaction yields during large-scale synthesis?

Q. Advanced

  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer during exothermic alkylation steps, reducing byproducts.
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, solvent polarity) using software like JMP or MODDE.
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time, enabling rapid adjustments .

What strategies mitigate toxicity risks in preclinical studies?

Q. Advanced

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.
  • hERG Channel Assay : Patch-clamp electrophysiology evaluates cardiac liability by measuring inhibition of the hERG potassium current.
  • Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., quinone intermediates) that may cause hepatotoxicity .

How does the 2,4,5-trimethylphenyl substituent influence receptor selectivity?

Q. Advanced

  • Pharmacophore Mapping : Overlay the compound’s structure with known receptor ligands (e.g., σ-1 receptor agonists) to identify critical hydrophobic interactions from the trimethylphenyl group.
  • Comparative SAR : Synthesize analogs with substituted benzyl groups (e.g., 2,4-dimethyl or 3,5-dichloro) and test selectivity across receptor panels.
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., monoamine transporters) to visualize steric and electronic contributions of the substituent .

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